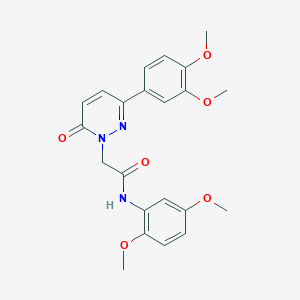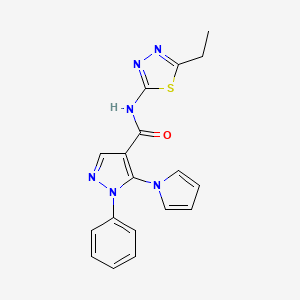![molecular formula C28H26N4O3 B11001056 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B11001056.png)
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid , belongs to the class of benzodiazepines. Its chemical formula is C₁₂H₁₂N₂O₄ , with a molecular weight of approximately 248.23 g/mol . Benzodiazepines are a group of psychoactive compounds commonly used as anxiolytics, sedatives, and muscle relaxants.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the condensation of an indole derivative with a benzodiazepine precursor. Specific reaction conditions and reagents would depend on the chosen synthetic pathway.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions may occur at different positions on the benzodiazepine ring.
Oxidation: Common oxidants include peroxides, metal oxides, or molecular oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can participate in substitution reactions.
Major Products:: The major products formed during these reactions would depend on the specific reaction conditions and the substituents present on the benzodiazepine ring.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit anxiolytic, sedative, or anticonvulsant properties.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It could serve as a tool to investigate GABAergic neurotransmission.
Industry: Its derivatives may find applications in drug development.
Mechanism of Action
The compound likely interacts with GABA receptors, enhancing inhibitory neurotransmission. It modulates chloride ion channels, leading to sedative effects.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, this benzodiazepine’s unique structure warrants further exploration.
Properties
Molecular Formula |
C28H26N4O3 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide |
InChI |
InChI=1S/C28H26N4O3/c33-26(15-14-25-28(35)31-24-13-7-5-11-20(24)27(34)32-25)30-16-21(18-8-2-1-3-9-18)22-17-29-23-12-6-4-10-19(22)23/h1-13,17,21,25,29H,14-16H2,(H,30,33)(H,31,35)(H,32,34) |
InChI Key |
NADMPAFNMBXORS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(propan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11000975.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B11000979.png)
![3,6-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000989.png)
![N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11000996.png)
![N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B11001000.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B11001009.png)
![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11001017.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-indol-5-yl)acetamide](/img/structure/B11001024.png)
![N-(3-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11001026.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11001032.png)


![3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11001052.png)
![N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B11001063.png)
